N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-28(31-23-9-3-2-8-22(23)27-29-24-10-4-5-11-25(24)30-27)20-13-15-21(16-14-20)36(34,35)32-18-17-19-7-1-6-12-26(19)32/h1-16H,17-18H2,(H,29,30)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKJLDWCMBWRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenyl group and the indoline sulfonyl benzamide moiety. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has been investigated for its potential as a bioactive molecule with significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.27 µM .
- Anticancer Potential : The compound's structure is conducive to interactions with biological targets involved in cancer progression. In vitro studies indicated that certain derivatives possess potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Medicine
Research has explored the therapeutic potential of this compound in treating various diseases:
- Cancer Treatment : The compound may inhibit key enzymes involved in cancer cell proliferation, offering a promising avenue for developing targeted cancer therapies .
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies
Several studies have documented the synthesis and evaluation of this compound's derivatives:
- Antimicrobial Evaluation : A study reported that synthesized derivatives exhibited significant antimicrobial activity against various pathogens, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : Another investigation demonstrated that specific derivatives had superior anticancer effects compared to established drugs, indicating their promise in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Physicochemical Properties: Methoxy (compound 11) and hydroxy (compounds 14–15 in ) substituents increase melting points (>250°C) due to hydrogen bonding and crystallinity, whereas fluorinated analogs (e.g., compound 34) exhibit lower melting points (~116°C), reflecting reduced polarity .
Synthetic Accessibility :
Key Observations:
Target Diversity: The indolin-1-ylsulfonyl group in the target compound may confer selectivity toward sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases, as seen in related triazole-sulfonamide hybrids . Fluorinated analogs (e.g., compound 34) exhibit immunomodulatory activity, whereas brominated derivatives (CAS 391218-46-5) lack reported biological data, highlighting the critical role of functional group selection .
Potency and Binding Modes :
- Benzimidazole-hydrazine derivatives (e.g., ) show mTOR inhibition, suggesting that the target compound’s sulfonamide group could similarly modulate kinase activity through hydrophobic or π-π interactions.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted considerable attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.
Compound Overview
This compound comprises several key structural components:
- Benzimidazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Phenyl group : Often involved in enhancing the lipophilicity and biological activity of compounds.
- Indoline sulfonyl benzamide group : Contributes to the compound's potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the benzimidazole core.
- Introduction of the phenyl group.
- Formation of the indoline sulfonyl benzamide moiety.
Common reagents include anhydrous solvents and coupling agents, with controlled temperatures required to minimize side reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- A series of derivatives were evaluated for cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). One derivative exhibited an IC50 value of 0.29 µM against A549 cells, indicating potent activity .
- Mechanism : The compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through various assays including annexin V-FITC and DAPI staining .
Antimicrobial Activity
The benzimidazole moiety is known for its antimicrobial properties. Compounds similar to this compound have shown inhibition against various bacterial strains, suggesting a potential role in treating infections .
Enzyme Inhibition
Recent findings suggest that this compound may act as an enzyme inhibitor:
- It has been studied as a potential α-glucosidase inhibitor, with derivatives showing significant inhibition in vitro, indicating possible applications in diabetes management .
The compound's biological effects are attributed to its interaction with specific molecular targets:
- Tubulin Binding : It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
- Enzyme Interaction : Its derivatives have been shown to bind at allosteric sites on enzymes like α-glucosidase, modulating their activity without causing cytotoxic effects on normal cells .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 0.29 (A549) |
| Benzimidazole Derivatives | Structure | Antimicrobial | Varies |
| Indoline Sulfonamides | Structure | Enzyme Inhibition | Varies |
Case Studies
- Cytotoxicity Evaluation : A study evaluated multiple derivatives against A549 and MDA-MB-231 cell lines, confirming that modifications in structure significantly influence cytotoxicity and selectivity towards cancer cells while sparing normal cells .
- Enzyme Inhibition Study : Research demonstrated that specific derivatives of this compound showed non-cytotoxic α-glucosidase inhibition with promising results in vivo for hypoglycemic activity, highlighting its therapeutic potential beyond oncology .
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 2-(2-chlorophenyl)-1H-benzo[d]imidazole with sulfonylated indoline derivatives. Key steps include:
- Base-mediated nucleophilic substitution : Stirring intermediates with K₂CO₃ in dimethylformamide (DMF) at room temperature, with KI as a catalyst .
- One-pot catalysis : Using CBr₄ to promote benzamide bond formation, reducing reaction time and improving yields . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. acetonitrile), varying stoichiometry of reagents (e.g., 1:1.2 molar ratio of benzimidazole to sulfonyl chloride), and controlling temperature (25–80°C) to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer: Comprehensive characterization requires:
- 1H/13C NMR : To confirm aromatic proton environments (e.g., δ 7.2–8.5 ppm for benzimidazole protons) and carbonyl/amide linkages .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z calculated for C₂₈H₂₂N₄O₃S: 494.1423) .
- Elemental Analysis : To verify C, H, N, S content within ±0.4% of theoretical values .
- FT-IR : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) functional groups .
Q. How is the compound screened for initial biological activity, such as antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria, with MIC (Minimum Inhibitory Concentration) values reported at 24–48 hours .
- Anticancer screening : Employ cell viability assays (e.g., MTT) on adenocarcinoma cell lines (e.g., Caco-2), with activity quantified as % viability reduction at 100 µM (e.g., 33.7–45.5% inhibition) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Functional group substitutions : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzamide or indoline-sulfonyl moieties to improve binding affinity. For example, 4-nitro-phenyl derivatives show 68% quorum sensing inhibition in P. aeruginosa .
- Hybrid pharmacophores : Attach chalcone or triazole groups to the benzimidazole core, as seen in derivatives with IC₅₀ values <10 µM in breast cancer models .
- SAR validation : Compare activity trends using molecular docking (e.g., Glide software) to correlate substituent effects with target binding (e.g., LasR protein in quorum sensing) .
Q. How can computational modeling resolve contradictions in reported biological data (e.g., variable anticancer efficacy across studies)?
Methodological Answer:
- Molecular dynamics simulations : Assess binding stability with targets like TP53 or mTOR over 100 ns trajectories to identify conformational discrepancies .
- Dose-response analysis : Reconcile conflicting IC₅₀ values by testing compounds under standardized conditions (e.g., 72-hour exposure vs. 48-hour) and accounting for cell line-specific resistance mechanisms .
- Off-target profiling : Use kinase inhibition panels to identify secondary targets (e.g., EGFR or VEGFR2) that may explain divergent results .
Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?
Methodological Answer:
- Prodrug design : Mask reactive sulfonyl groups with enzymatically cleavable esters, reducing hepatotoxicity in murine models .
- Cytotoxicity screening : Prioritize compounds with selectivity indices >10 (e.g., IC₅₀ >100 µM in HEK-293 normal cells vs. <10 µM in cancer cells) .
- Metabolic stability assays : Use liver microsomes to identify metabolites causing toxicity and modify labile sites (e.g., replacing indoline with piperidine) .
Q. How is the compound’s mechanism of action elucidated using omics or single-cell analysis?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify TP53 protein upregulation, confirming mechanism .
- Single-cell RNA-seq : Resolve heterogeneous responses in tumor populations, linking subpopulations with drug resistance .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
